1,2-Bis(methylsulfonylsulfanyl)ethane

Beschreibung

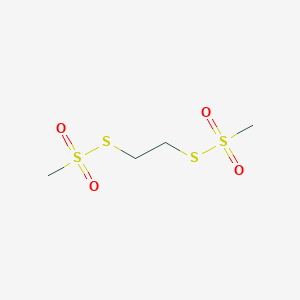

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(methylsulfonylsulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S4/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLRPXXCQSUDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-95-8 | |

| Record name | 1,2-bis(methylsulfonylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Bis Methylsulfonylsulfanyl Ethane

Rational Design of Synthetic Routes

The design of a synthetic pathway for 1,2-Bis(methylsulfonylsulfanyl)ethane considers the availability of starting materials, reaction efficiency, and the stability of the target compound. Two primary retrosynthetic disconnections are logical: one at the sulfonyl-sulfur (S-S) bond and the other at the carbon-sulfur (C-S) bond.

Pathways to the Ethane-1,2-diyl Bismethanethiosulfonate Core

Pathway A: Sulfonylation of 1,2-Ethanedithiol

A primary and direct approach involves the reaction of a nucleophilic sulfur species with an electrophilic sulfonyl source. 1,2-Ethanedithiol serves as a readily available difunctional nucleophile. nbinno.comnih.gov This dithiol can be reacted with two equivalents of methanesulfonyl chloride in the presence of a base to form the desired product.

The reaction proceeds via the deprotonation of the thiol groups by a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), to form a more nucleophilic thiolate. The thiolate then attacks the electrophilic sulfur atom of methanesulfonyl chloride, displacing the chloride ion. This process occurs at both ends of the ethane-1,2-dithiol molecule.

Reaction Scheme: HS-CH₂-CH₂-SH + 2 CH₃SO₂Cl → CH₃SO₂-S-CH₂-CH₂-S-SO₂CH₃ + 2 HCl

This type of reaction is analogous to the synthesis of other sulfonamides and related compounds where a sulfonyl chloride is reacted with a nucleophile. nih.gov For instance, the reaction of 1,2-diaminoethane with methanesulfonyl chloride proceeds in a similar equimolar fashion to produce N,N′-(Ethane-1,2-diyl)bis(methanesulfonamide). nih.gov

Pathway B: Alkylation of a Thiosulfonate Salt

An alternative strategy involves the formation of the C-S bonds as the final step. This can be achieved by reacting a suitable thiosulfonate salt, such as potassium methylthiosulfonate, with a bifunctional alkylating agent like 1,2-dibromoethane or 1,2-dichloroethane.

In this nucleophilic substitution reaction, the thiosulfonate anion acts as the nucleophile, displacing the halide leaving groups from the ethane (B1197151) backbone. This method is common for the synthesis of unsymmetrical thiosulfonates through the nucleophilic substitution of alkyl halides. uantwerpen.be

Reaction Scheme: 2 CH₃SO₂S⁻K⁺ + Br-CH₂-CH₂-Br → CH₃SO₂-S-CH₂-CH₂-S-SO₂CH₃ + 2 KBr

The commercial availability of 1,2-dihaloethanes makes this an attractive route. wikipedia.org The choice of solvent is critical to ensure solubility of the salt and to promote the desired SN2 reaction pathway.

Derivatization Strategies for Functional Variants

The synthesis of functional variants of this compound can be achieved by modifying either the ethane backbone or the methyl groups of the sulfonyl moiety. The most straightforward approach is to utilize derivatized starting materials in the synthetic routes described above.

Modification of the Ethane Backbone: By starting with a substituted 1,2-ethanedithiol or 1,2-dihaloethane, one can introduce various functional groups onto the central carbon chain. For example, using 1,2-propanedithiol would result in a methyl-substituted backbone. The synthesis of various bis-functionalized ethanes from corresponding precursors is a well-established strategy. researchgate.net

Modification of the Sulfonyl Group: To introduce functionality on the terminal groups, a different sulfonyl chloride, such as ethanesulfonyl chloride or p-toluenesulfonyl chloride, would be used in Pathway A in place of methanesulfonyl chloride. nih.gov Similarly, for Pathway B, the corresponding substituted thiosulfonate salt would be required. This allows for the synthesis of a library of compounds with varying electronic and steric properties.

Optimization of Reaction Conditions for Research Scale

For research-scale synthesis, optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and side products. Using Pathway A (Sulfonylation of 1,2-Ethanedithiol) as an example, several parameters can be systematically varied.

A typical optimization process would involve a series of small-scale reactions where one parameter is changed at a time, while the others are kept constant. The progress and outcome of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Key Parameters for Optimization:

Base: The choice and stoichiometry of the base are critical. A weak base may not sufficiently deprotonate the thiol, leading to a slow or incomplete reaction. An excess of a strong base could lead to side reactions. Common bases for this type of reaction include triethylamine and potassium carbonate.

Solvent: The solvent must dissolve the reactants and be inert to the reaction conditions. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are often suitable. The polarity of the solvent can influence the reaction rate.

Temperature: The reaction is typically performed at a reduced temperature (e.g., 0 °C to -10 °C) during the addition of the highly reactive methanesulfonyl chloride to control the exothermic reaction and prevent the formation of byproducts. nih.gov After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. nih.gov

Stoichiometry: The molar ratio of the reactants is important. A slight excess of the sulfonyl chloride may be used to ensure complete conversion of the dithiol, but a large excess can complicate purification.

Reaction Time: The reaction time needs to be sufficient for the reaction to go to completion. Monitoring the disappearance of the starting materials by TLC is a common practice.

Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound via Pathway A.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (2.2) | DCM | 0 to RT | 12 | 75 |

| 2 | Triethylamine (2.2) | THF | 0 to RT | 12 | 78 |

| 3 | Potassium Carbonate (2.5) | Acetonitrile | RT | 24 | 65 |

| 4 | Triethylamine (2.2) | THF | -10 to RT | 12 | 82 |

| 5 | Triethylamine (3.0) | THF | -10 to RT | 12 | 80 |

| 6 | Triethylamine (2.2) | THF | -10 to RT | 24 | 83 |

From this hypothetical data, Entry 4 and 6 suggest that using THF as a solvent, starting the reaction at -10 °C, and using a slight excess of triethylamine provides a high yield. Extending the reaction time to 24 hours offers a marginal improvement.

Chromatographic and Non-Chromatographic Purification for Research Purity

Achieving high purity is essential for the characterization and subsequent use of the synthesized compound. A combination of non-chromatographic and chromatographic techniques is typically employed.

Non-Chromatographic Purification:

Work-up/Extraction: After the reaction is complete, a liquid-liquid extraction is a standard first step. The reaction mixture is typically quenched with water or a mild aqueous acid to neutralize any remaining base and dissolve salts (e.g., triethylammonium chloride). The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with brine to remove residual water and then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

Recrystallization: If the final product is a solid, recrystallization is a powerful method for purification. This involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. The choice of solvent is critical and is often determined empirically. For a molecule like this compound, a mixed solvent system, such as DCM/hexane, might be effective.

Chromatographic Purification:

Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent system. The separation of spots for starting materials, products, and byproducts indicates the progress and cleanliness of the reaction.

Column Chromatography: For high-purity samples required for research, column chromatography is the most common purification technique. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. The components of the crude mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. The use of column chromatography is a standard procedure for purifying solid organic products. nih.gov

By employing these optimization and purification strategies, this compound can be synthesized and isolated with a high degree of purity suitable for detailed scientific investigation.

Mechanistic Aspects of 1,2 Bis Methylsulfonylsulfanyl Ethane Reactivity

Fundamental Chemical Reactions of Bis-Thiosulfonates

The core reactivity of bis-thiosulfonates like 1,2-Bis(methylsulfonylsulfanyl)ethane revolves around the electrophilic nature of the sulfenyl sulfur atom (the sulfur atom of the S-S bond). This electrophilicity makes it a prime target for various nucleophiles, most notably thiols.

The reaction between a thiosulfonate and a thiol is a highly specific and rapid thiol-disulfide exchange reaction. rsc.org This reaction is central to the utility of thiosulfonates in biochemistry and materials science. The process is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic sulfenyl sulfur atom of the thiosulfonate group.

This attack results in the cleavage of the S-SO₂ bond, leading to the formation of a new, unsymmetrical disulfide and the release of a methanesulfinate (B1228633) anion. The general reaction for one of the functional groups is as follows:

R'-S-SO₂-CH₃ + R-S⁻ → R'-S-S-R + CH₃-SO₂⁻

Given its bifunctional nature, one molecule of this compound can react with two equivalents of a thiol-containing molecule (e.g., the amino acid cysteine). This results in the formation of two new disulfide bonds, effectively crosslinking the thiol molecules. This formation of a stable covalent linkage is referred to as adduct formation. nih.gov

Reaction with Cysteine: When this compound reacts with two cysteine molecules, it forms a dithio-adduct, crosslinking the two amino acids and releasing two molecules of methanesulfinate. This high selectivity for cysteine residues is a key feature of thiosulfonate reactivity in biological systems. acs.org The reversible nature of the resulting disulfide bonds under reducing conditions makes them suitable for dynamic processes. acs.org

| Nucleophile | Product Type | General Reactivity | Reference |

|---|---|---|---|

| Thiol (R-SH) | Asymmetrical Disulfide (R-S-S-R') | High, specific, and rapid reaction. | rsc.org |

| Hydroxide (B78521) (OH⁻) | Sulfinate and Sulfenate (degradation products) | Slower reaction, leads to hydrolysis. | nih.gov |

The stability of the thiosulfonate functional group is influenced by environmental factors such as pH and temperature. Generally, thiosulfonates are more stable than the related thiosulfinates. nih.gov However, they are susceptible to degradation, primarily through hydrolysis, especially under alkaline conditions.

Under neutral or acidic conditions, the S-S bond is relatively stable. However, in the presence of a strong base like hydroxide, the thiosulfonate can undergo degradation. acs.org The hydrolysis pathway involves nucleophilic attack by a hydroxide ion on the sulfenyl sulfur. The eventual products of complete hydrolysis under various conditions are typically a disulfide and a sulfinic acid. nih.gov

Studies on the closely related thiosulfinates show a strong pH dependence on stability, with the greatest stability observed in the pH range of 4.5-5.5. nih.govresearchgate.net Stability decreases significantly at pH values above 8.0. nih.govresearchgate.net While thiosulfonates are generally more robust, a similar trend of increased degradation rate under alkaline conditions is expected. The rate of hydrolysis is typically much slower than the rate of thiol-thiosulfonate exchange, allowing the specific reaction with thiols to dominate in relevant systems. harvard.edu

| pH Range | Relative Stability | Primary Degradation Process | Reference |

|---|---|---|---|

| 1.2 | Moderate | Acid-catalyzed hydrolysis | nih.gov |

| 4.5 - 5.5 | High | Minimal degradation | nih.govresearchgate.net |

| 6.5 - 7.5 | Moderate | Base-catalyzed hydrolysis | nih.gov |

| 8.0 - 9.0 | Low | Rapid base-catalyzed hydrolysis and exchange reactions | nih.gov |

Kinetic and Thermodynamic Studies of Reactivity

The reaction of thiosulfonates with thiols is both kinetically rapid and thermodynamically favorable. The kinetics are strongly dependent on pH because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). nih.gov Consequently, the reaction rate increases as the pH rises above the pKa of the reacting thiol, which increases the concentration of the nucleophilic thiolate.

Kinetic studies on the hydrolysis of cysteine thiosulfinate ester, a related compound, reveal that the reaction rate is dependent on the protonation state of the molecule and the concentration of hydroxide ions. nih.gov For the reaction between cysteine and cysteine thiosulfinate ester, the rate-determining step at pH values between 6 and 12 is the reaction between the cysteinate anion and the thiosulfinate. researchgate.net

| Reactant Species | Reacting Partner | Reaction Type | Rate Constant (k) | Reference |

|---|---|---|---|---|

| CyS(O)SCy (fully protonated) | OH⁻ | Hydrolysis | (5.0 ± 0.01) x 10³ M⁻¹s⁻¹ | nih.gov |

| CyS(O)SCy (monoanion) | OH⁻ | Hydrolysis | 60 ± 18 M⁻¹s⁻¹ | nih.gov |

| CyS(O)SCy (dianion) | OH⁻ | Hydrolysis | 0.36 ± 0.01 M⁻¹s⁻¹ | nih.gov |

| Cysteinate | Cysteine Thiosulfinate Ester | Thiol-Disulfide Exchange | pH-dependent (rate increases with pH from 6-12) | researchgate.net |

Cutting Edge Spectroscopic and Analytical Characterization in 1,2 Bis Methylsulfonylsulfanyl Ethane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the molecular structure and dynamics of chemical compounds. For 1,2-Bis(methylsulfonylsulfanyl)ethane, NMR would provide crucial insights into the connectivity of atoms, the symmetry of the molecule, and its conformational preferences in solution and the solid state.

In solution, ¹H and ¹³C NMR spectra would be fundamental for confirming the identity and purity of this compound.

¹H NMR: The proton NMR spectrum would be expected to show two primary signals: one for the methyl (CH₃) protons and another for the ethylene (B1197577) (-CH₂-CH₂-) bridge protons. The chemical shift (δ) of the methyl protons would likely appear as a singlet, while the ethylene protons would present as a singlet or a more complex multiplet depending on the molecular symmetry and conformational dynamics in the chosen solvent. Integration of these signals would confirm the 6:4 proton ratio.

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the methyl and ethylene carbons, confirming the carbon backbone of the molecule.

When studying chemical reactivity, NMR is invaluable for monitoring reaction progress. For instance, if this compound were used as a crosslinking agent, the disappearance of its characteristic NMR signals and the appearance of new signals corresponding to the reaction product could be tracked over time to determine reaction kinetics.

No specific experimental ¹H or ¹³C NMR data for this compound is available in published literature.

Solid-state NMR (ssNMR) is essential for studying the structure and dynamics of materials in the solid phase, including insoluble crosslinked systems. If this compound were used to crosslink biomacromolecules like proteins or polysaccharides, ssNMR could provide information that is inaccessible by solution-state methods. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the crosslinked material. This could help identify the specific atoms involved in the crosslink and characterize the local environment and conformation of the ethane (B1197151) bridge within the larger biomolecular matrix.

No published studies utilizing solid-state NMR for the analysis of systems crosslinked with this compound were found.

Mass Spectrometry (MS) for Investigating Derivatization and Bioconjugation Products

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS would be used to confirm its molecular mass (218.37 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula (C₄H₁₀O₄S₄).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron ionization) would offer structural information. Expected fragmentation could include the cleavage of the S-S bonds, the S-C bonds, or the central C-C bond of the ethane bridge. For example, the loss of a methylsulfonyl group (CH₃SO₂) would result in a characteristic fragment ion.

In the context of bioconjugation, MS is indispensable for confirming that a reaction has occurred between this compound and a biomolecule, such as a peptide or protein. Techniques like MALDI-TOF or ESI-MS would be used to measure the mass of the resulting conjugate, with the mass increase corresponding to the addition of the crosslinker.

No experimental mass spectra or fragmentation data for this compound are publicly available.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be vital for assessing purity and monitoring reactions.

Purity Assessment: A pure sample of this compound would ideally show a single, sharp peak in an HPLC or GC chromatogram under appropriate conditions (e.g., a suitable column and mobile/carrier phase). The presence of other peaks would indicate impurities, which could be starting materials from its synthesis or degradation products.

Reaction Monitoring: During a reaction involving this compound, chromatography can be used to track the consumption of the reactant and the formation of the product over time. By taking aliquots from the reaction mixture at various intervals and analyzing them, a kinetic profile of the reaction can be constructed.

There are no published chromatographic methods or data specifically for the analysis of this compound.

X-ray Crystallography and Diffraction Studies of Crystalline Forms and Cocrystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound could be grown, this technique would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred conformation (e.g., anti or gauche) of the central ethane bridge.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice, including any intermolecular interactions such as van der Waals forces.

This technique could also be applied to study cocrystals, where this compound is crystallized with another molecule to form a new crystalline solid with potentially different physical properties.

No crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.

Pivotal Applications of 1,2 Bis Methylsulfonylsulfanyl Ethane in Chemical Biology and Structural Biology

Covalent Crosslinking Strategies for Probing Protein Architecture

Covalent crosslinking is a powerful technique to gain low-resolution structural information about proteins and their complexes. nih.gov Homobifunctional crosslinkers, which possess two identical reactive groups, are used to create covalent linkages between similar functional groups within or between molecules. scbt.com 1,2-Bis(methylsulfonylsulfanyl)ethane, also known by the abbreviation M2M, serves this purpose by specifically targeting cysteine residues. nih.gov

The strategic application of this compound often begins with site-directed mutagenesis, a technique used to introduce cysteine residues at specific locations within a protein's structure. nih.gov By creating pairs of cysteine mutations, researchers can define specific distances to be probed by the crosslinker. The M2M reagent then forms a disulfide bridge between the engineered cysteine residues, provided they are within a suitable distance and orientation, effectively tethering two points of the protein structure together. nih.gov

This approach has been successfully employed to investigate the structure of the bacterial rhomboid protease GlpG. nih.gov In these studies, pairs of amino acids were mutated to cysteines at specific locations within the transmembrane helices TM2 and TM5, which are proposed to form a "lateral gate." nih.gov The introduction of the M2M crosslinker then allowed for the formation of a covalent disulfide bond between the engineered cysteines, locking the gate in a specific conformation. nih.gov

By linking specific residues, this compound can be used to stabilize and identify protein-protein interactions. While the primary documented use in the context of rhomboid proteases involves intramolecular crosslinking (within the same protein molecule), the principle extends to intermolecular interactions. If two proteins in a complex each have a cysteine residue at their interface, M2M can be used to covalently link them, thereby capturing the interaction for subsequent analysis. This helps in mapping interaction surfaces and understanding the quaternary structure or oligomerization state of protein complexes. In the case of the monomeric GlpG protease, the technique was pivotal in elucidating the intramolecular interaction network between different structural domains, specifically the TM2 and TM5 helices that constitute the lateral gate. nih.gov

Investigating Conformational Dynamics in Biological Macromolecules

A key application of this compound is in the study of conformational dynamics, which are essential for the function of many proteins. nih.gov By "locking" a protein into a specific state, researchers can study the functional consequences of preventing its natural movements.

Rhomboid proteases are intramembrane enzymes that cleave substrates within the lipid bilayer. nih.gov Their catalytic activity is thought to depend on conformational changes that allow the substrate to access the active site, which is buried within the membrane. nih.govnih.gov The bacterial rhomboid protease GlpG is a key model system for this class of enzymes. nih.govrcsb.org

The use of this compound has been instrumental in studying the dynamics of GlpG's proposed lateral gate. nih.gov Researchers introduced double cysteine mutants at three different positions along the interface of the TM2 and TM5 helices. Crosslinking these mutants with M2M was shown to immobilize the gate. nih.gov The functional impact of this immobilization was then measured, revealing that a crosslink introduced close to the active site strongly reduced the enzyme's activity. nih.gov This effect was reversible; cleavage of the disulfide bond with the reducing agent dithiothreitol (B142953) (DTT) restored the enzyme's function to near-original levels. nih.gov

| GlpG Variant | Crosslinker Treatment | Relative Activity | Conclusion |

|---|---|---|---|

| Wild-Type | None | 100% | Baseline activity. |

| F153C + W236C (Top of gate) | None | ~30-50% | Mutation alone reduces activity. |

| + M2M | ~5-10% | Crosslinking strongly inhibits activity. nih.gov | |

| + M2M, then + DTT | ~30-50% | Inhibition is reversible, confirming the crosslink's effect. nih.gov | |

| W157C + F232C (Middle of gate) | None | ~30-50% | Mutation alone reduces activity. |

| + M2M | ~5-10% | Crosslinking strongly inhibits activity. nih.gov | |

| + M2M, then + DTT | ~30-50% | Inhibition is reversible. nih.gov |

This table summarizes representative findings on how M2M crosslinking affects GlpG activity, based on data presented in scientific literature. nih.gov Percentages are illustrative of the reported fold-changes.

The mechanism by which substrates enter the active site of rhomboid proteases is a subject of debate, with two prominent models. The "lateral gate" model proposes that the TM5 helix moves to open a gate, allowing the substrate to enter from within the membrane. nih.govnih.gov An alternative "L5 cap" model suggests that the substrate enters from the top, requiring only a slight displacement of TM5 and movement of the L5 loop that caps (B75204) the active site. nih.gov

Studies using this compound have provided crucial evidence in this debate. By crosslinking TM2 and TM5 to immobilize the lateral gate, researchers demonstrated that preventing the gate's opening dynamics significantly impedes substrate processing. nih.gov This finding strongly supports the functional importance of the lateral gate, suggesting that its dynamics are directly linked to enzymatic activity. nih.gov The ability to form this crosslink and observe a dramatic loss of function provides compelling evidence that substrate access is indeed controlled by this gate. nih.govresearchgate.net

Mechanistic Insights from 1,2 Bis Methylsulfonylsulfanyl Ethane Mediated Biological Processes

Molecular Basis of Crosslinker-Induced Conformational Trapping

1,2-Bis(methylsulfonylsulfanyl)ethane (M2M) is utilized to investigate the conformational dynamics of proteins by introducing disulfide bonds between strategically placed cysteine residues. nih.gov This process, known as conformational trapping, allows researchers to stabilize and study specific functional states of a protein that might otherwise be transient and difficult to observe.

The mechanism of crosslinking by M2M involves the reaction of its two methylsulfonylsulfanyl groups with the thiol groups of cysteine residues. This results in the formation of a disulfide bridge between the two cysteines, effectively locking the protein in a particular conformation. The length of the linker dictates the spatial constraints imposed on the protein, making it possible to probe the proximity of different protein domains or subunits.

A notable application of this technique is in the study of the rhomboid protease GlpG, an integral membrane protein. nih.gov In this context, researchers have used M2M to crosslink engineered cysteine pairs at the interface of transmembrane helices TM2 and TM5, which are proposed to form a "lateral gate" for substrate entry. By introducing cysteines at specific positions (e.g., F153C + W236C, W157C + F232C, and Y160C + L229C) and subsequently crosslinking them with M2M, it is possible to trap the protein in either an "open" or "closed" state of this gate. nih.gov

Molecular dynamics simulations have further elucidated the structural consequences of M2M-induced crosslinking. These simulations show that the crosslink can stabilize the protein, leading to a more rigid conformation. nih.gov This rigidity is a key aspect of conformational trapping, as it reduces the protein's dynamic fluctuations and allows for a more detailed structural and functional analysis of a specific state.

Allosteric Modulation of Protein Activity through Crosslinking

The conformational trapping induced by this compound can have significant allosteric effects on protein activity. Allosteric modulation refers to the regulation of a protein's function by the binding of an effector molecule at a site other than the protein's active site. In the case of M2M crosslinking, the formation of a covalent bond at a distal site can propagate structural changes to the active site, thereby altering the protein's catalytic efficiency.

In the study of GlpG, the crosslinking of TM2 and TM5 at the putative lateral gate provides a clear example of allosteric modulation. While it was initially hypothesized that locking the gate in a closed conformation would inhibit enzyme activity by preventing substrate entry, experiments revealed a more complex reality. The activity of the crosslinked GlpG variants was not completely abolished, suggesting that the lateral gate's dynamics are more nuanced than a simple open-and-shut mechanism. nih.gov

The degree of allosteric modulation can vary depending on the specific location of the crosslink. For instance, different cysteine pairs along the TM2-TM5 interface in GlpG, when crosslinked with M2M, could lead to different levels of residual enzyme activity, highlighting the sensitivity of the allosteric network to the precise conformational constraint applied. nih.gov

Impact on Enzymatic Catalysis and Substrate Processing

The allosteric modulation resulting from this compound-mediated crosslinking has a direct impact on enzymatic catalysis and substrate processing. By trapping a protein in a specific conformation, the crosslinker can either enhance or inhibit its catalytic function, providing valuable information about the relationship between protein structure and activity.

In the case of the rhomboid protease GlpG, the effect of M2M crosslinking on the processing of its substrate, the fluorescein (B123965) isothiocyanate-labeled twin arginine transporter A (TatA), has been quantitatively assessed. The initial rates of the enzymatic reaction were measured for the wild-type enzyme, the cysteine mutants, the M2M-crosslinked mutants, and the mutants after the crosslink was broken by dithiothreitol (B142953) (DTT). nih.gov

The data revealed that for the F153C + W236C mutant, the M2M crosslink led to a significant reduction in enzymatic activity compared to the uncrosslinked mutant. However, the activity was not completely eliminated, suggesting that substrate can still be processed, albeit at a slower rate. This finding challenges the simple model of the lateral gate as the sole entry point for the substrate and suggests alternative mechanisms or a more flexible gating function. nih.gov The ability to reverse the crosslink with a reducing agent like DTT and observe the recovery of activity further confirms that the observed effects are due to the conformational constraint imposed by the M2M linker. nih.gov

The following table summarizes the initial rates of GlpG variants, illustrating the impact of M2M-mediated crosslinking on substrate processing.

| GlpG Variant | Condition | Initial Rate (Relative Fluorescence Units/min) |

|---|---|---|

| Wild-Type | - | 100 ± 5 |

| F153C + W236C | Without Crosslink | 85 ± 7 |

| Crosslinked with M2M | 30 ± 4 | |

| Broken Crosslink (DTT) | 80 ± 6 |

Theoretical and Computational Investigations of 1,2 Bis Methylsulfonylsulfanyl Ethane Systems

Molecular Dynamics (MD) Simulations of Crosslinker-Induced Structural Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of 1,2-Bis(methylsulfonylsulfanyl)ethane, MD simulations can provide valuable information about its conformational flexibility and how it influences the structure of molecules it crosslinks, such as proteins.

The central feature of this compound is its ethane (B1197151) linker, which allows for rotational freedom around the central carbon-carbon bond. This rotation gives rise to different spatial arrangements of the two methylsulfonylsulfanyl groups, primarily the anti and gauche conformers. duke.edu In the anti conformation, the two substituent groups are positioned on opposite sides of the C-C bond, leading to minimal steric hindrance. In the gauche conformation, the groups are rotated approximately 60° relative to each other. duke.edu The conformational preference of 1,2-disubstituted ethanes is influenced by a balance of steric repulsion and potential intramolecular interactions. acs.orgnih.gov For instance, studies on similar molecules like ethane-1,2-dithiol have explored the conformational equilibrium between these states. tandfonline.comacs.orgacs.org

Table 1: Key Conformational States of 1,2-Disubstituted Ethanes

| Conformation | Dihedral Angle (X-C-C-Y) | Key Characteristics |

| Anti (trans) | ~180° | Substituents are on opposite sides, generally minimizing steric hindrance. |

| Gauche | ~60° | Substituents are adjacent, may be stabilized by intramolecular interactions. |

| Eclipsed | 0°, 120°, 240° | High energy state due to steric repulsion, typically a transitional state. khanacademy.org |

This table is generated based on the general principles of conformational analysis of 1,2-disubstituted ethanes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations offer a means to investigate the electronic structure of molecules and the energetic pathways of chemical reactions. For this compound, these methods are instrumental in elucidating the mechanism of its crosslinking reaction with thiol-containing molecules, such as the amino acid cysteine.

Computational studies on similar thiosulfonate compounds, such as S-methyl methanethiosulfonate (B1239399) (MMTS), have shown that the reaction with a thiolate proceeds through a nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this process, the thiolate attacks one of the sulfur atoms of the thiosulfonate, leading to the cleavage of the S-S bond and the formation of a new disulfide bond, with methanesulfinic acid as a leaving group. ttuhsc.edu For the bifunctional this compound, this reaction can occur at both ends of the molecule, resulting in the formation of a crosslink.

Quantum chemical calculations can also be used to study the influence of the molecular environment on the reaction rate. For example, the presence of nearby amino acid residues in a protein's active site can stabilize the transition state of the reaction, thereby accelerating the crosslinking process. By modeling the reaction in the context of a protein environment, a more accurate understanding of the crosslinking efficiency and specificity can be obtained. marquette.edu

Table 2: General Steps in the Thiol-Thiosulfonate Exchange Reaction

| Step | Description |

| 1. Deprotonation | A cysteine residue in a protein is deprotonated to form a more nucleophilic thiolate anion. |

| 2. Nucleophilic Attack | The thiolate anion attacks one of the electrophilic sulfur atoms of the thiosulfonate group. |

| 3. S-S Bond Cleavage | The existing S-S bond in the thiosulfonate is broken, and a new disulfide bond is formed between the cysteine and the crosslinker. |

| 4. Leaving Group Departure | A sulfinate anion is released as a leaving group. |

| 5. Second Reaction (for crosslinking) | The second thiosulfonate group on the crosslinker reacts with another cysteine residue to form the crosslink. |

This table describes the generally accepted mechanism for the reaction between a thiol and a thiosulfonate.

Computational Ligand Design and Interaction Prediction

Computational methods are increasingly used in the design of new molecules with specific biological activities. In the context of this compound, computational ligand design can be envisioned in two main ways: designing novel crosslinkers based on its scaffold and predicting its interactions with target proteins.

The bifunctional nature of this compound makes it a useful starting point for the design of new crosslinking agents with tailored properties. For example, the length and flexibility of the linker could be modified to target specific distances between cysteine residues in a protein. Computational tools can be used to model these new designs and predict their conformational preferences and reactivity. This allows for the in silico screening of a large number of potential crosslinkers before committing to their chemical synthesis. The design of such linkers can be guided by the principles of creating multifunctional proteins and modulating protein-protein interactions. duke.eduspringernature.comresearchgate.net

Predicting the interaction of this compound with a target protein is another important application of computational methods. Given the three-dimensional structure of a protein, computational docking algorithms can be used to predict the likely binding sites for the crosslinker. For covalent crosslinkers like this compound, specialized covalent docking methods can be employed. These methods not only predict the non-covalent binding pose of the molecule but also model the formation of the covalent bond with reactive residues like cysteine. The ability to predict these interactions is crucial for understanding the specificity of the crosslinker and for identifying its potential protein targets. This approach is part of a broader strategy in drug discovery for the rational design of covalent inhibitors.

Bioinformatics Approaches to Identify Crosslinking Sites

Bioinformatics provides a suite of tools and databases that can be used to analyze biological data, including protein sequences and structures. For a cysteine-reactive crosslinker like this compound, bioinformatics approaches are invaluable for predicting which cysteine residues in a given protein are most likely to be modified.

The reactivity of a cysteine residue in a protein is not solely determined by its presence in the amino acid sequence. The local microenvironment, including its accessibility to the solvent, its pKa, and the presence of nearby stabilizing or destabilizing residues, plays a crucial role. nih.gov Several bioinformatics tools have been developed to predict the reactivity of cysteine residues based on these and other features. acs.orgmdpi.comnih.gov These tools often use machine learning algorithms trained on large datasets of experimentally determined reactive cysteines. mdpi.comnih.gov By inputting the sequence or structure of a target protein, these predictors can generate a list of cysteine residues ranked by their predicted reactivity.

Furthermore, some bioinformatics software is specifically designed to aid in the analysis of data from chemical crosslinking experiments coupled with mass spectrometry (XL-MS). nih.govnih.gov While these tools are primarily for data analysis, the underlying principles can be used in a predictive manner. For instance, by analyzing the spatial arrangement of cysteine residues in a protein's 3D structure, one can identify pairs of cysteines that are within the distance range that can be bridged by this compound. This information, combined with cysteine reactivity predictions, can provide a powerful method for identifying the most probable crosslinking sites. Databases of known reactive cysteines and protein-ligand interactions also serve as valuable resources for these predictive efforts. harvard.edu

Table 3: Factors Influencing Cysteine Reactivity for Crosslinking

| Factor | Description |

| Solvent Accessibility | Cysteine residues on the protein surface are more likely to be accessible to the crosslinker. |

| pKa | A lower pKa facilitates the formation of the more nucleophilic thiolate anion at physiological pH. |

| Local Environment | The presence of nearby basic residues can lower the cysteine pKa, while acidic residues can increase it. |

| Structural Context | Cysteines in flexible loops may be more accessible than those in rigid secondary structures. |

This table summarizes key factors that are often used in bioinformatics tools to predict cysteine reactivity. nih.gov

Prospective Research Avenues and Future Directions for 1,2 Bis Methylsulfonylsulfanyl Ethane

Design and Synthesis of Next-Generation Thiosulfonate-Based Probes

The core structure of 1,2-bis(methylsulfonylsulfanyl)ethane, featuring two reactive methylthiosulfonate groups linked by a short ethane (B1197151) spacer, serves as a foundational scaffold for the design of a new class of chemical probes. The methylthiosulfonate moiety is known for its reactivity towards thiol groups, forming disulfide bonds under physiological conditions. This reactivity is central to its potential application in probing protein structure and function.

Future research could focus on modifying the basic structure to create a diverse library of probes with tailored properties. Key areas for development include:

Varying the Linker Length and Rigidity: The ethane linker provides a specific spatial constraint. Synthesizing analogs with linkers of varying lengths and rigidities would allow for the targeting of cysteine residues at different distances within a protein or between interacting proteins.

Incorporation of Reporter Groups: The introduction of fluorophores, biotin tags, or isotopically labeled groups would enable the detection and quantification of crosslinked products. For instance, a probe containing a fluorescent dye would allow for the visualization of protein interactions within cells.

Cleavable Linkers: Designing probes with linkers that can be cleaved under specific conditions (e.g., by light or a chemical reagent) would facilitate the analysis of crosslinked species by mass spectrometry.

The synthesis of such next-generation probes would likely involve multi-step organic synthesis protocols, starting from commercially available precursors. The general synthetic strategy for thiosulfonates can be adapted to produce a variety of derivatives.

| Probe Feature | Potential Modification | Prospective Application |

| Spacer Arm | Polyethylene glycol (PEG) chains of varying lengths | Probing longer-range protein interactions and improving solubility. |

| Reporter Tag | Fluorescein (B123965), Rhodamine, Biotin | Fluorescence imaging of protein localization, affinity purification of crosslinked complexes. |

| Cleavability | Disulfide bond, ester linkage | Facilitating identification of crosslinked peptides in mass spectrometry. |

| Reactivity | Introduction of different sulfonate groups | Modulating the reactivity and specificity towards different cysteine environments. |

Expansion of Applications to Diverse Biological Systems and Pathways

Thiosulfonate compounds have shown a range of biological activities, including antimicrobial and antioxidant properties. biointerfaceresearch.comresearchgate.net The bifunctional nature of this compound suggests its potential to modulate biological processes by crosslinking key protein thiols. This opens up avenues for exploring its effects on various cellular systems and pathways.

Prospective research in this area includes:

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites. This compound could act as an inhibitor by crosslinking these critical residues, offering a tool to study enzyme mechanisms and a potential starting point for drug design.

Modulation of Redox Signaling: Cysteine thiols are central to cellular redox signaling. By reacting with these thiols, this compound could be used to investigate the role of specific proteins in redox-regulated pathways.

Antimicrobial Activity: The known antimicrobial properties of thiosulfonates could be explored further with this bifunctional agent. semanticscholar.org Its ability to crosslink proteins in microorganisms could represent a novel mechanism of action.

| Biological Target | Potential Effect of Crosslinking | Research Implication |

| Enzymes with active site cysteines | Irreversible inhibition | Probing enzyme function and therapeutic development. |

| Redox-sensitive transcription factors | Alteration of DNA binding activity | Investigating cellular responses to oxidative stress. |

| Bacterial cell division proteins | Disruption of cell division | Development of new antimicrobial agents. |

Integration with Advanced Imaging and Sensing Technologies

The development of thiosulfonate-based probes functionalized with reporter groups, as discussed in section 8.1, would enable their integration with sophisticated imaging and sensing technologies. This would provide powerful tools for visualizing and quantifying biological processes in real-time.

Future directions in this domain involve:

Fluorescence Resonance Energy Transfer (FRET): By labeling a probe with a FRET donor and engineering a protein of interest with a FRET acceptor (or vice versa), conformational changes in the protein upon crosslinking could be monitored.

Super-Resolution Microscopy: Probes incorporating photo-switchable fluorophores could be used to visualize protein interactions at the nanoscale, providing unprecedented detail about the spatial organization of cellular machinery.

Biosensor Development: Immobilizing a protein onto a sensor surface and using this compound or its derivatives to detect changes in its conformation upon ligand binding could form the basis of novel biosensors.

Methodological Advancements in Crosslinking Mass Spectrometry for Structural Omics

Crosslinking mass spectrometry (XL-MS) is a powerful technique for obtaining structural information on proteins and protein complexes. nih.gov The use of novel crosslinkers like this compound and its derivatives could contribute to significant methodological advancements in this field.

Key areas for future research include:

Development of Novel Crosslinking Reagents: As a cysteine-specific crosslinker, this compound complements the more commonly used amine-reactive crosslinkers. nih.gov The development of a suite of thiosulfonate-based crosslinkers with different spacer lengths would provide valuable tools for structural proteomics.

Improving Data Analysis Software: The unique fragmentation patterns of peptides crosslinked with thiosulfonate reagents would necessitate the development of specialized software algorithms for their identification and analysis.

In-cell Crosslinking: The potential cell permeability of smaller thiosulfonate compounds could be exploited for in-cell crosslinking studies, allowing for the investigation of protein interactions in their native cellular environment.

| Crosslinker Property | Advantage in XL-MS | Future Development |

| Cysteine-specific reactivity | Targets less abundant but often functionally important residues. | Synthesis of hetero-bifunctional probes targeting a cysteine and another amino acid. |

| Defined spacer length | Provides precise distance constraints for structural modeling. | Creation of a "molecular ruler" set of crosslinkers with varying lengths. |

| Potential for cleavability | Simplifies the identification of crosslinked peptides. | Design of thiosulfonate linkers with integrated MS-cleavable moieties. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.